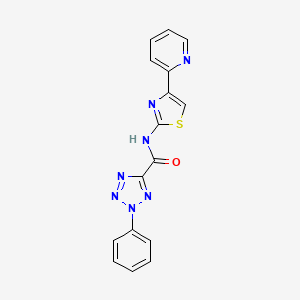

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridine ring, a thiazole ring, and a tetrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a suitable α-haloketone with thiourea.

Formation of the Tetrazole Ring: The tetrazole ring can be formed by the cyclization of an appropriate nitrile with sodium azide.

Coupling Reactions: The phenyl and pyridine rings are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Hydrolysis and Ring-Opening Reactions

Tetrazoles are known for hydrolytic instability under acidic or basic conditions, leading to ring-opening products (e.g., amides or amines). A pH-dependent mechanism is observed:

-

Acidic conditions : Protonation of the tetrazole ring destabilizes it, facilitating cleavage .

-

Basic conditions : Deprotonation may trigger nucleophilic attack, leading to ring-opening .

Nucleophilic Substitution

The carboxamide group (-CONH-) can undergo substitution reactions with nucleophiles (e.g., amines, hydrazines) under appropriate catalysis. For example:

-

Amide coupling : Reaction with EDCI and DMAP facilitates amide bond formation .

-

Hydrazinolysis : Conversion to hydrazides or triazoles via reaction with hydrazines .

Thiazole Rearrangements

Thiazoles are stable but can undergo ring-cyclization or S-migration under specific conditions. For instance, thiazole carboxamides may participate in intramolecular cyclizations to form fused heterocycles .

Spectroscopic Analysis

-

NMR : Proton and carbon NMR are critical for confirming substitution patterns. For example:

-

Mass Spectrometry : HRMS confirms molecular weight and isotopic distribution.

Chromatographic Purity

-

TLC : Used to monitor reaction progress (e.g., Rf values for intermediates and products) .

-

HPLC : Ensures purity (e.g., >98% for analogous compounds) .

Comparison of Reaction Conditions (Analogous Compounds)

Research Findings and Trends

-

Structure-Activity Relationships (SAR) : Substituents like methoxyphenyl or pyridyl groups enhance binding affinity to biological targets (e.g., enzymes, receptors) .

-

Stability : Tetrazoles are more reactive than thiazoles, requiring controlled reaction conditions to prevent premature degradation .

-

Diversity of Applications : Hybrid compounds combine the biological activity of tetrazoles (e.g., anti-inflammatory) with thiazole pharmacophores (e.g., antimicrobial) .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiazole and tetrazole moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. A notable case study involved the synthesis of thiazole-pyridine hybrids that exhibited significant growth inhibition in cancer cell lines such as MCF-7 and HepG2. The presence of electron-withdrawing groups was found to enhance their efficacy .

Anticonvulsant Properties

The anticonvulsant activity of related thiazole compounds has been extensively documented. In one study, various thiazole-integrated pyrrolidinone analogues were synthesized and evaluated for their anticonvulsant properties. Some derivatives displayed high protection indices in seizure models, indicating their potential as therapeutic agents for epilepsy .

Anti-inflammatory Effects

Compounds featuring thiazole rings have also been investigated for their anti-inflammatory effects. Research has indicated that certain thiazole derivatives can inhibit inflammatory pathways, thus providing a basis for developing new anti-inflammatory medications .

Corrosion Inhibition

Beyond medicinal applications, 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide has been studied for its potential as a corrosion inhibitor in metal surfaces. A study demonstrated that compounds with similar structures effectively inhibited corrosion on copper surfaces in acidic environments, showcasing their versatility beyond pharmacological applications .

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

- N-(4-(pyridin-2-yl)thiazol-2-yl)-2-phenylacetamide

- 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Uniqueness

2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Activité Biologique

The compound 2-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a tetrazole ring, a phenyl group, and a thiazole-pyridine moiety, which are known to contribute to its biological properties.

- Inhibition of Protein Kinases : Research indicates that derivatives similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This inhibition is crucial for controlling cell proliferation, making these compounds potential candidates for cancer therapy .

- Anticancer Activity : Several studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds were tested against various cancer cell lines, showing cytotoxic effects that could be attributed to apoptosis induction via caspase activation .

- Cardiotonic Effects : Some derivatives of thiazole have shown cardiotonic activity through phosphodiesterase (PDE) inhibition, which is relevant for cardiovascular diseases .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary table detailing key findings:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| MCF-7 (Breast Cancer) | >10 | Low cytotoxicity compared to doxorubicin | |

| Hep-G2 (Liver Cancer) | 11.6 | Moderate activity | |

| SKNMC (Neuroblastoma) | 10.8 | Notable cytotoxicity |

Case Studies

- In Vitro Studies : In a study assessing the anticancer activity of phenylthiazole derivatives, the compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The highest activity was noted against Hep-G2 and SKNMC cells, suggesting its potential as an anticancer agent .

- Mechanistic Insights : A mechanistic study indicated that the compound's ability to induce apoptosis was linked to the activation of caspases, which are critical in the programmed cell death pathway. This suggests that compounds with similar structures may be effective in targeting cancer cells while sparing normal cells .

- Pharmacological Profiles : Further investigations into the pharmacological profiles revealed multitarget activity, including analgesic properties and interactions with various receptor types. This broad spectrum of activity highlights its potential utility in treating multiple conditions beyond cancer .

Propriétés

IUPAC Name |

2-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)11-6-2-1-3-7-11)19-16-18-13(10-25-16)12-8-4-5-9-17-12/h1-10H,(H,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJKUCDLSSAHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.